N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound is a bis-amide derivative featuring a naphthalene core substituted with two 2,3-dihydro-1,4-benzodioxine-6-carboxamide groups. Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O6/c31-27(19-5-7-23-25(15-19)35-11-9-33-23)29-21-13-17-3-1-2-4-18(17)14-22(21)30-28(32)20-6-8-24-26(16-20)36-12-10-34-24/h1-8,13-16H,9-12H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVBJZSBOMYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3,4-Dihydroxybenzoic Acid
The synthesis begins with methyl 3,4-dihydroxybenzoate (13 ), obtained via esterification of 3,4-dihydroxybenzoic acid using methanol and concentrated sulfuric acid under reflux (yield: 85–90%). This step protects the carboxylic acid group, facilitating subsequent alkylation.
Alkylation and Cyclization
Methyl 3,4-dihydroxybenzoate undergoes alkylation with 1,2-dibromoethane in acetone using potassium carbonate as a base. This reaction forms the 2,3-dihydro-1,4-benzodioxine ring, yielding methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (14 ) in 45–50% yield. The reaction mechanism proceeds via nucleophilic substitution, with the ethanediol bridge forming the characteristic benzodioxine structure.
Hydrolysis to Carboxylic Acid
The methyl ester (14 ) is hydrolyzed to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (16 ) using lithium hydroxide in a tetrahydrofuran (THF)/water mixture. Acidic work-up with hydrochloric acid precipitates the carboxylic acid, achieving >90% purity.
Preparation of Naphthalene-2,3-diamine Core
Sourcing and Purification
2,3-Diaminonaphthalene is commercially available but often requires purification via recrystallization from ethanol to remove oxidative byproducts. Alternative routes involve catalytic reduction of 2,3-dinitronaphthalene using palladium on carbon (Pd/C) under hydrogen atmosphere, though this method introduces additional steps.
Protection of Amino Groups
To enable sequential amidation, the 2-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc-protected intermediate (19a ) is isolated in 75–80% yield and characterized by the disappearance of the primary amine signal in ¹H-NMR.
Stepwise Amidation of Naphthalene-2,3-diamine
First Amidation: Coupling at the 3-Position
The Boc-protected naphthalene-2,3-diamine reacts with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride (17 ), generated in situ from 16 using oxalyl chloride. The reaction proceeds in anhydrous DCM with triethylamine (TEA) as a base, yielding the mono-amide intermediate (20a ) in 65–70% yield.
Deprotection of the Boc Group
The Boc group is removed by treating 20a with trifluoroacetic acid (TFA) in DCM, regenerating the free amine at the 2-position. The deprotected intermediate (21a ) is obtained quantitatively and used directly in the next step.
Second Amidation: Coupling at the 2-Position
The second benzodioxine-6-carbonyl chloride is coupled to 21a using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This method, validated for sterically hindered amides, achieves a 60–65% yield of the target compound.
Optimization of Coupling Reactions
Comparative Analysis of Coupling Agents
Coupling efficiency was evaluated using three methods:
- Acid Chloride + TEA : Moderate yields (55–60%) but prone to side reactions.
- Mixed Anhydride (Isobutyl Chloroformate) : Higher yields (70–75%) but requires strict temperature control.
- HATU/DIPEA : Optimal for steric hindrance, yielding 65–70% with minimal byproducts.
Table 1: Coupling Agent Performance
| Method | Solvent | Base | Yield (%) |
|---|---|---|---|
| Acid Chloride + TEA | DCM | TEA | 55–60 |
| Mixed Anhydride | THF | NMM* | 70–75 |
| HATU/DIPEA | DMF | DIPEA | 65–70 |
*N-Methylmorpholine
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H-NMR (400 MHz, CDCl₃) : Two singlets at δ 6.85 ppm (benzodioxine aromatic protons), doublets for naphthalene protons (δ 7.45–8.10 ppm), and amide NH signals at δ 8.30 ppm.
- ¹³C-NMR : Carbonyl carbons at δ 167.5 and 168.2 ppm, confirming amide formation.
- HRMS (ESI+) : m/z calculated for C₂₈H₂₃N₂O₆ [M+H]⁺: 507.1549; found: 507.1553.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) showed >98% purity, with retention times consistent with benzodioxine analogs.
Challenges and Alternative Synthetic Routes
Regioselectivity Issues
Unprotected naphthalene-2,3-diamine led to a 1:1 mixture of mono- and di-amides, necessitating protection strategies. Boc protection improved regioselectivity to >95%.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown significant promise in anticancer research. Various studies have indicated that derivatives of benzodioxane exhibit notable cytotoxic effects against different cancer cell lines. For instance, compounds similar to N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been evaluated for their ability to inhibit the growth of cancer cells such as MDA-MB-435 (melanoma) and HCT-15 (colon cancer) with promising results .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of benzodioxane derivatives. Specifically, compounds containing the benzodioxane moiety have been shown to reduce inflammation in preclinical models. The structure-activity relationship studies suggest that modifications at specific positions can enhance anti-inflammatory efficacy .
Pharmacological Applications
Neurological Disorders
The compound's interaction with serotonin receptors indicates its potential use in treating neurological disorders. Investigations into its role as a 5-HT1A receptor modulator suggest it could be beneficial in managing conditions like anxiety and depression .
Diabetes Management
Recent studies have explored the anti-diabetic properties of related compounds. For example, derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could lead to lower blood sugar levels post-meal .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodioxine core followed by amide bond formation with naphthalene derivatives. Characterization techniques such as proton nuclear magnetic resonance (NMR) and infrared spectroscopy are employed to confirm the structure of synthesized compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzodioxine Carboxamides
- N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide () Structure: Phenyl ring substituted with a butyrylamino group at position 3, linked to benzodioxine-6-carboxamide. Key Differences: Lacks the naphthalene system, reducing aromatic surface area. The butyryl group may enhance metabolic stability compared to bulkier substituents. Biological Relevance: No explicit activity data, but the butyrylamino group could influence solubility and binding kinetics .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide () Structure: Benzofuran-carboxamide linked to a naphthalenyloxyacetamido group. The naphthalenyloxy group may enhance hydrophobic interactions. Biological Relevance: Benzofuran derivatives are known for antimicrobial and anti-inflammatory activities, suggesting possible therapeutic overlap .
Sulfonamide Derivatives ()
- N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) Structure: Benzodioxine linked to a 4-chlorobenzenesulfonamide group with a phenethyl chain. Key Differences: Sulfonamide (SO₂NH) vs. carboxamide (CONH) functional groups; sulfonamides generally exhibit stronger hydrogen-bonding capacity.
Thiadiazole and Pyrimidine Hybrids
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide ()
- Structure : Thiadiazole ring with naphthalenylmethylsulfanyl and benzodioxine groups.
- Key Differences : Thiadiazole introduces heterocyclic diversity, which may improve binding to enzymes like α-glucosidase.
- Biological Relevance : Thiadiazoles are associated with antidiabetic and anticancer activities, though specific data are unavailable here .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () Structure: Thienopyrimidinone core with methoxyphenyl and benzodioxine substituents. Biological Relevance: Pyrimidinones are explored for kinase inhibition, implying possible anticancer applications .
Data Table: Structural and Functional Comparison
Biological Activity
N-[3-(2,3-dihydro-1,4-benzodioxine-6-amido)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound can be synthesized through various organic reactions involving the benzodioxine structure. The synthesis typically includes the formation of the 2,3-dihydro-1,4-benzodioxine core followed by the introduction of the naphthalenyl and amido groups. The molecular formula is with a molecular weight of approximately 341.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological pathways. The presence of functional groups facilitates hydrogen bonding and hydrophobic interactions with these targets, modulating their activity.
Antidiabetic Properties
Recent studies have indicated that derivatives of benzodioxines exhibit potential antidiabetic effects. For instance, a related compound demonstrated moderate inhibition against the α-glucosidase enzyme with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) . This suggests that similar compounds may also exhibit antidiabetic properties.
Anti-inflammatory Effects
Research into benzodioxine derivatives has revealed anti-inflammatory activity. A study highlighted that several synthesized compounds showed significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents in inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of benzodioxine derivatives has also been explored. Compounds containing the benzodioxine structure were found to scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related conditions .
Case Studies
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates validated?
The compound is synthesized via multi-step reactions involving coupling of 2,3-dihydro-1,4-benzodioxine-6-amine with naphthalene and benzodioxine-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use of DMF as a polar aprotic solvent and LiH as a base to activate carboxyl groups .
- pH control : Aqueous Na₂CO₃ (pH 9–10) ensures optimal nucleophilic attack conditions .
- Validation : Intermediates are confirmed via ¹H-NMR, IR spectroscopy, and CHN elemental analysis .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 10–11 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
- CHN analysis : Validates molecular formula consistency (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What are the primary biological targets investigated for this compound?
- Enzyme inhibition : Focus on α-glucosidase (anti-diabetic) and acetylcholinesterase (neurological disorders) via IC₅₀ assays .
- Neurological applications : Structural analogs show promise in Alzheimer’s disease models by modulating enzyme activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : DMF enhances solubility of aromatic intermediates but may require post-reaction purification to remove LiH residues .
- Catalyst screening : Alternative bases (e.g., K₂CO₃) or coupling agents (e.g., EDC/HOBt) may reduce side reactions .
- Temperature control : Reactions at 50–60°C improve kinetics without degrading heat-sensitive benzodioxine moieties .
Q. How to resolve contradictions in reported biological activity (e.g., IC₅₀ variability)?
- Comparative assays : Use standardized protocols (e.g., acarbose as a control for α-glucosidase) to minimize inter-lab variability .
- Structural analogs : Modify substituents on the naphthalene ring to enhance target specificity (e.g., electron-withdrawing groups improve enzyme binding) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for similar compounds: 37–86 μM) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with α-glucosidase (PDB ID: 3W37). Key residues: Asp349, Arg439 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity .
Q. How to address solubility limitations in in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) to solubilize the compound without denaturing enzymes .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cellular models .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
